3-Benzoylthiazolidine-2-thione

Overview

Description

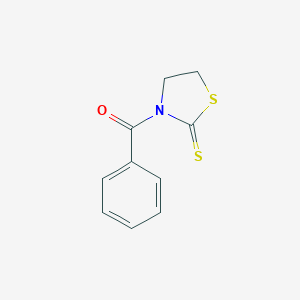

3-Benzoylthiazolidine-2-thione is a chemical compound with the molecular formula C10H9NOS2 and a molecular weight of 223.31 . It appears as a light yellow to yellow powder or crystal .

Synthesis Analysis

The synthesis of 3-Benzoylthiazolidine-2-thione involves a reaction between a diol and 3-benzoylthiazolidine-2-thione in dry THF (Tetrahydrofuran). Sodium hydride is added to this solution at room temperature, and the solution is stirred for 1-4 hours under a nitrogen atmosphere .Molecular Structure Analysis

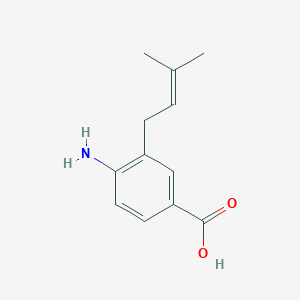

The molecular structure of 3-Benzoylthiazolidine-2-thione consists of a five-membered thiazolidine ring with a benzoyl group attached .Chemical Reactions Analysis

Thiazolidine chemistry, which includes 3-Benzoylthiazolidine-2-thione, has been explored for various applications. For instance, it has been used in the development of antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides .Physical And Chemical Properties Analysis

3-Benzoylthiazolidine-2-thione is a solid at 20 degrees Celsius . . The compound has a melting point range of 108.0 to 112.0 degrees Celsius .Scientific Research Applications

Selective Acylation of Diols

3-Benzoylthiazolidine-2-thione is used in the selective acylation of diols . This process involves the monoacylation of diols, where a solution of a diol and 3-Benzoylthiazolidine-2-thione in dry THF is treated with sodium hydride. This reaction is significant in organic synthesis as it allows for the selective introduction of acyl groups into polyol compounds.

Synthesis of Bioactive Molecules

Thiazolidine derivatives, including 3-Benzoylthiazolidine-2-thione, are key scaffolds in the synthesis of various bioactive molecules . These compounds exhibit a range of biological activities such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antioxidant properties. The presence of sulfur in the thiazolidine ring enhances these pharmacological properties.

Medicinal Chemistry

In medicinal chemistry, 3-Benzoylthiazolidine-2-thione motifs act as a bridge between organic synthesis and drug discovery . They compel researchers to explore new drug candidates due to their intriguing heterocyclic structure and diverse therapeutic potential.

Green Chemistry Applications

The synthesis of thiazolidine derivatives, including 3-Benzoylthiazolidine-2-thione, benefits from green chemistry approaches . These methods focus on atom economy, cleaner reaction profiles, and catalyst recovery, which are essential for developing sustainable pharmaceutical processes.

Pharmacokinetic Activity Improvement

Various synthetic approaches, such as multicomponent reactions and nano-catalysis, have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives . These advancements are crucial for enhancing the efficacy of drugs derived from these compounds.

Probe Design for Biological Studies

3-Benzoylthiazolidine-2-thione derivatives are used in probe design for biological studies . These probes can help in understanding biological mechanisms and are critical for the development of next-generation drug candidates.

Multifunctional Drug Development

The development of multifunctional drugs that can target multiple biological pathways is another application of 3-Benzoylthiazolidine-2-thione . This approach aims to improve the therapeutic activity of drugs and reduce side effects.

Xanthine Oxidase Inhibitors

Research has focused on heterocyclic compounds like 3-Benzoylthiazolidine-2-thione as potential xanthine oxidase inhibitors . These inhibitors are important for treating diseases like gout by reducing uric acid production in the body.

Future Directions

Mechanism of Action

Target of Action

The primary target of 3-Benzoylthiazolidine-2-thione is xanthine oxidase (XO) . XO is a key enzyme in the generation and development of hyperuricemia .

Mode of Action

3-Benzoylthiazolidine-2-thione interacts with its target, XO, by inhibiting its activity . The compound exerts a mixed-type XO inhibition .

Biochemical Pathways

The inhibition of XO by 3-Benzoylthiazolidine-2-thione affects the purine metabolism pathway, which leads to a decrease in the production of uric acid . This can help in the management of conditions like gout and hyperuricemia .

Pharmacokinetics

The compound’s inhibitory potency against xo was evaluated by in vitro enzyme catalysis , suggesting that it may have good bioavailability.

Result of Action

The inhibition of XO by 3-Benzoylthiazolidine-2-thione results in a decrease in uric acid production . This can lead to a reduction in the symptoms of hyperuricemia and gout .

properties

IUPAC Name |

phenyl-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS2/c12-9(8-4-2-1-3-5-8)11-6-7-14-10(11)13/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKQMWLTQNBOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=S)N1C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356999 | |

| Record name | 3-Benzoylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzoylthiazolidine-2-thione | |

CAS RN |

70326-37-3 | |

| Record name | 3-Benzoylthiazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-(acetylamino)-, (1S-endo)-(9CI)](/img/structure/B160776.png)